O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
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Overview
Description
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to a hydroxylamine group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of covalent bonds and subsequent chemical transformations. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
O-[(4-methylphenyl)methyl]hydroxylamine: Similar structure but lacks the bromine atom.
O-[(3-chloro-4-methylphenyl)methyl]hydroxylamine: Contains a chlorine atom instead of bromine.
O-[(3-bromo-4-ethylphenyl)methyl]hydroxylamine: Contains an ethyl group instead of a methyl group.
Uniqueness
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H10BrNO |
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Molecular Weight |
216.07 g/mol |
IUPAC Name |
O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10BrNO/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4H,5,10H2,1H3 |
InChI Key |
SQLCAMRKZDWYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CON)Br |
Origin of Product |
United States |
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